![molecular formula C16H13ClO2Te B14407422 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride CAS No. 84144-07-0](/img/structure/B14407422.png)
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride is an organotellurium compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride typically involves the reaction of 3-methoxyphenyl tellurium compounds with appropriate acyl chlorides under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the tellurium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Wirkmechanismus
The mechanism of action of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenylacetyl chloride: Similar in structure but lacks the tellurium atom.
Phenylprop-2-enoyl chloride: Similar backbone structure but without the methoxyphenyl and tellurium groups.
Uniqueness
The presence of the tellurium atom in 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride imparts unique chemical properties, such as higher reactivity and potential biological activity, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
84144-07-0 |
|---|---|
Molekularformel |
C16H13ClO2Te |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)tellanyl-3-phenylprop-2-enoyl chloride |
InChI |
InChI=1S/C16H13ClO2Te/c1-19-13-8-5-9-14(10-13)20-15(11-16(17)18)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI-Schlüssel |
FMIAJMZYEMJSDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)[Te]C(=CC(=O)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


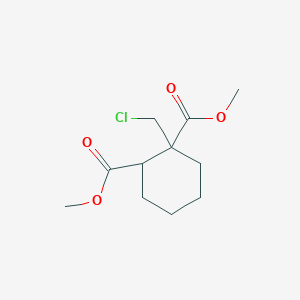
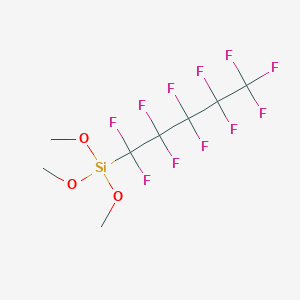

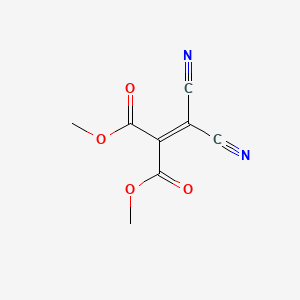
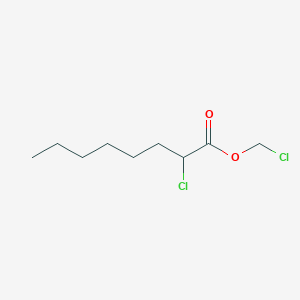
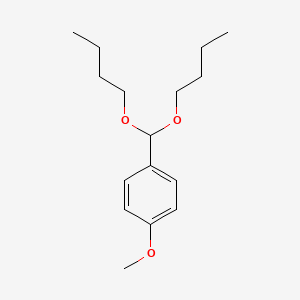
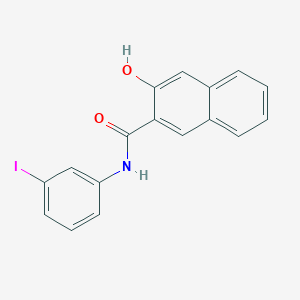
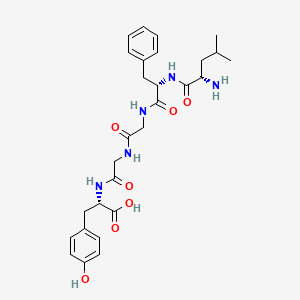
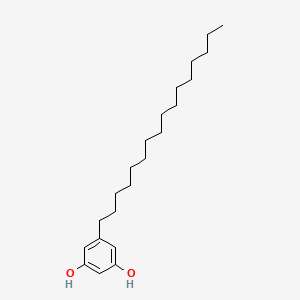
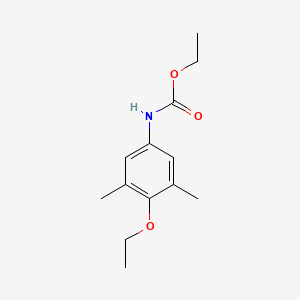
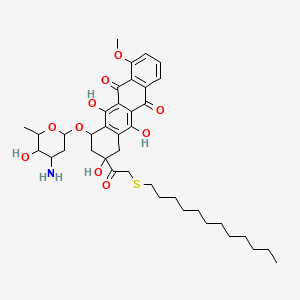

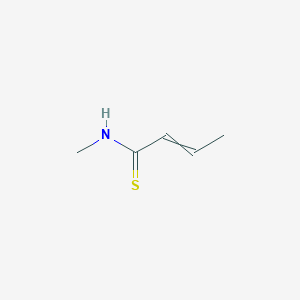
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
